1-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanone is an organic compound with the molecular formula C8H12N2O It belongs to the class of pyrazole derivatives, which are known for their diverse chemical and biological properties This compound is characterized by a pyrazole ring substituted with three methyl groups and an ethanone group
Preparation Methods
The synthesis of 1-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the condensation of α, β-unsaturated aldehydes or ketones with hydrazine derivatives under catalytic conditions. For instance, the use of H3[PW12O40]/SiO2 as a catalyst under microwave irradiation and solvent-free conditions has been reported to yield high purity products . This method is advantageous due to its environmental friendliness, simplicity, and high yields.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
1-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group using reducing agents like sodium borohydride.
Substitution: The methyl groups on the pyrazole ring can undergo electrophilic substitution reactions, introducing different functional groups under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in organic synthesis and material science.
Biology: Pyrazole derivatives, including this compound, have shown potential as enzyme inhibitors and bioactive molecules in various biological assays.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for developing anti-inflammatory, antimicrobial, and anticancer agents.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
1-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanone can be compared with other pyrazole derivatives such as:
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanone: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Lacks the additional methyl groups, which can affect its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3,4,5-trimethylpyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-6(2)9-10(7(5)3)8(4)11/h1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZFMPMLTAZXDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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